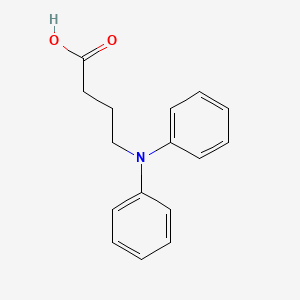

4-(Diphenylamino)butanoic acid

Overview

Description

4-(Diphenylamino)butanoic acid is a research chemical with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 4-(Diphenylamino)butanoic acid consists of a butanoic acid chain with a diphenylamino group attached to the fourth carbon . The diphenylamino group consists of two phenyl rings attached to an amino group .Scientific Research Applications

Optoelectronic Devices

4-(Diphenylamino)butanoic acid: derivatives, particularly those combined with benzothiadiazole, have been studied for their potential in optoelectronic applications . These compounds are of special interest due to their adjustable optoelectronic properties, which make them suitable for use in devices like field-effect transistors, sensors, light-emitting diodes (LEDs), and photovoltaic cells . The electron-donating ability of diphenylamine, when paired with electron-accepting units like benzothiadiazoles, can lead to a decrease in the band gap of conjugated compounds, influencing the color of light emitted and enhancing device performance .

Organic Light-Emitting Diodes (OLEDs)

The derivatives based on 4-(Diphenylamino)butanoic acid have been explored for their ambipolarity and application in OLEDs. Theoretical studies on the optical and electronic properties, as well as electron transfer ability of substances like OMC-M, a derivative of 4-(Diphenylamino)butanoic acid , have shown promise for use in OLEDs due to their good ambipolarity .

Neuroprotective Therapeutics

Research has indicated that derivatives of 4-(Diphenylamino)butanoic acid may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds act as chemical chaperones, helping to prevent protein aggregation and protect against endoplasmic reticulum stress-induced neuronal cell death. They also exhibit inhibitory activity against histone deacetylases (HDACs), which is crucial for their therapeutic efficacy in neurodegenerative conditions .

Chemical Chaperones

Beyond their neuroprotective roles, 4-(Diphenylamino)butanoic acid derivatives function as chemical chaperones in a broader sense. They assist in the proper folding of proteins and can ameliorate the effects of unfolded proteins, suppressing their aggregation. This action is vital in various cellular processes and could have implications in treating diseases characterized by protein misfolding .

Histone Deacetylase Inhibition

The inhibitory activity of 4-(Diphenylamino)butanoic acid derivatives against HDACs opens up potential applications in epigenetic therapies. HDAC inhibitors are used in cancer treatment to reactivate tumor suppressor genes and can also play a role in treating other conditions where epigenetic regulation is disrupted .

Protein Aggregation Disorders

Given their role in preventing protein aggregation, 4-(Diphenylamino)butanoic acid derivatives could be explored for their applications in a range of protein aggregation disorders. This includes not only neurodegenerative diseases but also other conditions like cystic fibrosis and certain types of amyloidosis .

Molecular Electronics

The structural properties of 4-(Diphenylamino)butanoic acid make it a candidate for use in molecular electronics. Its ability to donate electrons can be harnessed in the design of molecular circuits, potentially leading to the development of smaller, more efficient electronic components .

Photophysical Property Research

Finally, the study of 4-(Diphenylamino)butanoic acid derivatives contributes to the broader understanding of photophysical properties in organic compounds. This research can inform the design of new materials with specific optical and electronic characteristics, which can be applied across a range of technologies .

properties

IUPAC Name |

4-(N-phenylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

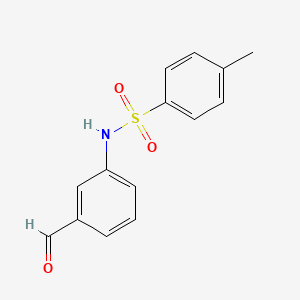

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)

![(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1387304.png)

![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)

![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)

![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)